Discovery and isolation of Chlorfortunone A from Chloranthus fortunei
Discovery and isolation of Chlorfortunone A from Chloranthus fortunei
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Chlorfortunone A, a novel sesquiterpenoid dimer derived from the roots of Chloranthus fortunei. This document details the experimental protocols, quantitative data, and biological context of this compound, with a focus on its potential as a transforming growth factor (TGF)-β inhibitor.
Introduction
Chloranthus fortunei, a plant with a history in traditional Chinese medicine for treating inflammatory conditions and blood stasis, is a rich source of structurally diverse sesquiterpenoid dimers.[1][2] These compounds, formed through Diels-Alder cycloadditions or free-radical coupling of sesquiterpenoid monomers, exhibit a wide range of potent biological activities.[1][3] A 2022 study led to the isolation of two novel sesquiterpenoid dimers, Chlorfortunone A and B, from the roots of this plant.[1]
Chlorfortunone A is distinguished by its unprecedented 3/5/6/6/6/5 hexacyclic system, featuring a unique dispiro[1][1][2][4]pentadecane-6,10,14-trien moiety.[1] Its discovery highlights the chemical diversity within the Chloranthus genus and presents a new scaffold for therapeutic investigation.[2] Notably, Chlorfortunone A has demonstrated inhibitory activity against transforming growth factor (TGF)-β in MDA-MB-231 human breast cancer cells, suggesting its potential as a lead compound in oncology and fibrosis research.[1]
Physicochemical and Spectroscopic Data of Chlorfortunone A
Chlorfortunone A was isolated as colorless crystals.[2] The molecular formula was established as C₃₁H₃₈O₅ through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), indicating 13 degrees of unsaturation.[1] The structure was further elucidated by extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and X-ray diffraction.[1][5]
Table 1: Physicochemical and Spectroscopic Data for Chlorfortunone A
| Property | Value |
| Molecular Formula | C₃₁H₃₈O₅ |
| HRESIMS [M+H]⁺ | m/z 491.2799 (calculated for C₃₁H₃₉O₅, 491.2792)[2] |
| Melting Point | 189 °C[2] |
| Optical Rotation | [α]²⁵D -158.6 (c 0.25, MeOH)[2] |
| UV (MeOH) λₘₐₓ (log ε) | 216 (4.00), 270 (4.11) nm[2] |
| IR (KBr) νₘₐₓ | 3457, 2931, 2870, 1735, 1604, 1450, 1172, 1087 cm⁻¹[2] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Chlorfortunone A in CDCl₃ [2]
| No. | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 34.5 | 1.85, m |
| 2 | 24.3 | 2.05, m |
| 3 | 29.8 | 0.20, t (5.5) |
| ... | ... | ... |
| 1' | 49.9 | 2.40, d (4.2) |
| ... | ... | ... |
(Note: A comprehensive list of NMR data can be found in the primary literature.)[2]
Experimental Protocols
The isolation of Chlorfortunone A from the roots of Chloranthus fortunei involves a multi-step process of extraction and chromatographic separation.
Plant Material and Extraction
The roots of C. fortunei (15.0 kg) were powdered and subjected to extraction with 85% ethanol (5 x 12 L) at room temperature.[2] Following the removal of the solvent under reduced pressure, a residue of 1.8 kg was obtained. This residue was then dissolved in 10 L of water and partitioned with ethyl acetate (EtOAc) (3 x 2.5 L).[2] The resulting EtOAc fraction, weighing 858.2 g after solvent evaporation, was used for further purification.[2]
Chromatographic Isolation and Purification
The EtOAc fraction was subjected to silica gel (40–63 mesh) column chromatography.[2] The column was eluted with a gradient of increasing acetone (0–100%) in EtOAc, which yielded 16 primary fractions (Fr. A–P).[2] The subsequent purification steps to isolate Chlorfortunone A from these fractions involved multiple rounds of column chromatography, including Medium Pressure Liquid Chromatography (MPLC) and semi-preparative High-Performance Liquid Chromatography (HPLC), utilizing different stationary and mobile phases to achieve separation.[2]
Visualized Workflows and Pathways
Experimental Workflow for Isolation
The following diagram outlines the key stages in the extraction and isolation of Chlorfortunone A.
Caption: Isolation workflow for Chlorfortunone A.
TGF-β Signaling Pathway and Potential Inhibition
Chlorfortunone A has been identified as an inhibitor of the TGF-β signaling pathway in MDA-MB-231 cells.[1] This pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. The canonical pathway involves the binding of the TGF-β ligand to its receptors, leading to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.
Caption: TGF-β signaling pathway and potential inhibition points.
Conclusion
The discovery of Chlorfortunone A from Chloranthus fortunei enriches the family of lindenane-type sesquiterpenoid dimers and introduces a novel and complex chemical architecture.[1] The detailed protocols provided herein for its isolation and purification offer a roadmap for further investigation of this and related compounds. The initial findings of its activity as a TGF-β inhibitor warrant more extensive studies to elucidate its precise mechanism of action and to evaluate its therapeutic potential in relevant disease models.[1][2] This work underscores the value of exploring natural products from traditional medicinal plants as a source for novel drug leads.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorfortunones A and B, Two Sesquiterpenoid Dimers, Possessing Dispiro[4,2,5,2]pentadecane-6,10,14-tren Moiety from Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
